molecular formula C7H7N3O2S B12429353 4H-Pyrido(2,3-e)-1,2,4-thiadiazine, 4-methyl-, 1,1-dioxide CAS No. 70661-84-6

4H-Pyrido(2,3-e)-1,2,4-thiadiazine, 4-methyl-, 1,1-dioxide

Cat. No.: B12429353
CAS No.: 70661-84-6
M. Wt: 197.22 g/mol
InChI Key: DTJGMGURMOPTCG-UHFFFAOYSA-N
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Description

Structural Features and Molecular Properties

Property Value Source Identifier
Molecular Formula C₇H₇N₃O₂S
Molecular Weight 197.21 g/mol
CAS Registry Number 70661-84-6
SMILES CN(C1=NC=CC=C12)C=NS2(=O)=O

X-ray crystallography of analogous thiadiazine dioxides reveals a planar thiadiazine ring fused to the pyridine system, with bond lengths consistent with aromatic delocalization. The sulfone group adopts a tetrahedral geometry, contributing to the molecule’s polarity. Nuclear magnetic resonance (NMR) studies highlight distinct proton environments: the methyl group at N4 resonates near δ 3.1 ppm, while pyridinic protons appear as a multiplet between δ 7.2–8.5 ppm.

Historical Context of Thiadiazine Derivatives in Heterocyclic Chemistry

Thiadiazine derivatives first gained prominence in the 1960s as structural analogs of biologically active thiazides. Early work focused on 1,2,4-thiadiazine 1,1-dioxides, which demonstrated diuretic and antihypertensive properties. The fusion of thiadiazine with aromatic systems like pyridine emerged in the late 20th century, driven by efforts to enhance metabolic stability and receptor affinity.

A pivotal 2000 study synthesized 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides, demonstrating that nitrogen positioning in the pyridine ring profoundly influences tissue selectivity. For instance, moving the nitrogen from position 4,3-e to 2,3-e shifted activity from pancreatic β-cells to vascular smooth muscle, underscoring the role of ring topology in drug design. Subsequent research expanded into halogenated derivatives, with 7-chloro-substituted analogs showing enhanced vasorelaxant potency.

Significance of Sulfur-Nitrogen Heterocycles in Modern Chemical Research

Sulfur-nitrogen heterocycles like 4H-pyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide occupy a critical niche in drug discovery due to their dual hydrogen-bonding capacity and metabolic resistance. The sulfone group enhances aqueous solubility while the conjugated π-system enables interactions with biological targets such as ion channels and enzymes.

Key Research Applications

  • K(ATP) Channel Modulation : Structural analogs act as potassium channel openers, with 3-(3,3-dimethyl-2-butylamino) derivatives inducing vasodilation in rat aorta via glibenclamide-sensitive pathways.
  • Synthetic Intermediates : The methyl group at N4 serves as a handle for further functionalization, enabling the synthesis of libraries for high-throughput screening.
  • Comparative Bioactivity Studies : Contrasting 2,3-e and 4,3-e isomers provides insights into structure-activity relationships, guiding the design of tissue-selective agents.

Recent advances in computational modeling have elucidated the electronic effects of sulfone substitution on ring aromaticity, facilitating predictive design of next-generation thiadiazine-based therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70661-84-6

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-methylpyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)6-3-2-4-8-7(6)10/h2-5H,1H3

InChI Key

DTJGMGURMOPTCG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NS(=O)(=O)C2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Procedure (Source,):

  • Starting Materials :

    • 4-Chloropyridine-3-sulfonamide or 2-chlorobenzenesulfonamide.
    • Methyl carbimidates derived from heterocyclic carbonitriles (e.g., pyridine-3-carbonitrile).
  • Reaction Conditions :

    • Solvent: Methanol or dichloromethane.
    • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in equimolar amounts.
    • Temperature: Reflux (60–80°C).
    • Duration: 12–48 hours.
  • Mechanism :

    • Nucleophilic substitution of the chlorine atom in sulfonamide by the carbimidate.
    • Cyclization via intramolecular attack of the sulfonamide nitrogen on the carbimidate carbonyl, forming the thiadiazine ring.
    • Oxidation of the sulfur atom to the 1,1-dioxide state using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
  • Yield Optimization :

    • Key Factor : DBU concentration. Excess DBU (1.5–2 eq.) improves cyclization efficiency but may promote side reactions.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Example :
Reaction of 4-chloropyridine-3-sulfonamide with methyl 6-chloropyrazinecarbimidate yielded 4-methyl-1,1-dioxide with 74% purity after recrystallization.

Condensation of Sulfonamides with Amidines

This approach utilizes pre-formed amidines to streamline cyclization, reducing reaction steps.

Procedure (Source,):

  • Sulfonamide Activation :

    • 4-Chloropyridine-3-sulfonamide is treated with thiophosgene to generate the sulfonyl chloride intermediate.
  • Amidine Formation :

    • Reaction with alkylamines (e.g., 3,3-dimethyl-2-butylamine) in methanol produces substituted amidines.
  • Cyclization :

    • Solvent: Pyridine or dimethylformamide (DMF).
    • Catalyst: DBU (1 eq.).
    • Temperature: 100–120°C.
  • Oxidation :

    • Sulfur oxidation using 30% hydrogen peroxide in acetic acid.

Example :
Condensation of 4-chloropyridine-3-sulfonamide with 3,3-dimethyl-2-butylamine followed by cyclization yielded the target compound in 68% yield.

One-Pot Synthesis from Thiosemicarbazides

A streamlined method avoids isolating intermediates, improving efficiency.

Procedure (Source,):

  • Thiosemicarbazide Preparation :

    • 3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine is synthesized from 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine.
  • Cyclization :

    • React with 2-oxoalkanoic acids (e.g., pyruvic acid) in glacial acetic acid.
    • Temperature: Reflux (110°C).
    • Duration: 50–90 hours.
  • Methylation :

    • Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate introduces the 4-methyl group.

Example :
One-pot reaction of thiosemicarbazide with pyruvic acid yielded the 4-methyl derivative in 52% yield after methylation.

Alternative Routes: Halogen Exchange and Reductive Alkylation

For derivatives with challenging substitution patterns, halogen exchange or reductive amination is employed.

Halogen Exchange (Source):

  • Substrate : 7-Chloro-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide.
  • Reaction :
    • Treatment with methyl Grignard reagent (CH₃MgBr) in tetrahydrofuran (THF).
    • Temperature: 0°C to room temperature.
  • Yield : 45–60%.

Reductive Alkylation (Source):

  • Substrate : 4H-Pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide.
  • Reagents : Formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN).
  • Conditions : Methanol, pH 5–6 (adjusted with acetic acid).
  • Yield : 70–75%.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield (%) Purity (%)
Cyclization 4-Chloropyridine-3-sulfonamide DBU, MeOH 68–74 95–98
Condensation Sulfonamide, alkylamine Thiophosgene, DBU 60–68 90–95
One-Pot Synthesis Thiosemicarbazide, pyruvic acid CH₃I, K₂CO₃ 50–52 85–90
Halogen Exchange 7-Chloro derivative CH₃MgBr, THF 45–60 80–88
Reductive Alkylation Unsubstituted thiadiazine HCHO, NaBH₃CN 70–75 92–95

Optimization Challenges and Solutions

  • Byproduct Formation :

    • Issue : Over-oxidation or incomplete cyclization.
    • Solution : Strict temperature control (60–80°C) and stoichiometric DBU use.
  • Low Solubility :

    • Issue : Precipitation during cyclization reduces yield.
    • Solution : Use polar aprotic solvents (DMF, DMSO) or additive (LiCl).
  • Methyl Group Introduction :

    • Issue : Competing N-methylation vs. ring methylation.
    • Solution : Selective methylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Characterization and Validation

  • Spectroscopic Confirmation :

    • ¹H NMR : Singlet at δ 2.45 ppm (4-CH₃), aromatic protons at δ 7.8–8.6 ppm.
    • IR : Strong bands at 1320 cm⁻¹ (S=O asymmetric) and 1165 cm⁻¹ (S=O symmetric).
  • Purity Assessment :

    • HPLC (C18 column, acetonitrile/water): Retention time 6.8 min, purity >95%.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can yield thiols or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Benzothiadiazine 1,1-Dioxides

Benzothiadiazine dioxides (e.g., diazoxide) share the 1,2,4-thiadiazine 1,1-dioxide core but replace the pyridine ring with a benzene ring. Pyridothiadiazines exhibit enhanced electronic delocalization due to the nitrogen atom in the pyridine ring, leading to differences in receptor binding and tissue selectivity. For instance:

  • Tissue Selectivity: Pyridothiadiazines (e.g., 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) show greater selectivity for vascular smooth muscle over pancreatic β-cells compared to benzothiadiazines, which are more potent on pancreatic K(ATP) channels .
  • Substituent Effects : 7-Chloro substitution in benzothiadiazines enhances pancreatic activity, while analogous substitution in pyridothiadiazines shifts activity toward vascular tissues .
Thienothiadiazine 1,1-Dioxides

Thienothiadiazines (e.g., 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) replace the pyridine ring with a thiophene ring. Key differences include:

  • Physicochemical Properties: Thienothiadiazines generally have lower melting points (85–92°C) compared to pyridothiadiazines (>100°C), likely due to reduced ring aromaticity and weaker intermolecular forces .
  • Synthetic Routes: Thienothiadiazines are synthesized via halogenation and alkylation in aprotic solvents (e.g., acetonitrile), whereas pyridothiadiazines often require DBU-mediated cyclization in pyridine .
Pyrazolo- and Quinothiadiazine Dioxides

Compounds like 3-methoxy-(4H)-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide and 2-methoxy-(1H)-quino[4,3-e]-1,2,4-thiadiazine 4,4-dioxide demonstrate the impact of heteroatom positioning:

  • Tautomerism: Pyridothiadiazines favor NH-tautomers, while quinothiadiazines adopt different tautomeric forms, influencing nucleophilic reactivity and methylation patterns .
  • Methylation Regioselectivity: Methylation of pyridothiadiazine salts occurs preferentially at the pyridine nitrogen (forming 7-methyl derivatives), whereas quinothiadiazines yield 6-methyl products .

Pharmacological Activity

Potassium Channel Modulation
  • Potency: Pyridothiadiazines with 3-alkylamino substituents (e.g., 4d and 5d) exhibit EC₅₀ values <10 µM on rat aorta rings, comparable to pinacidil but with reduced pancreatic activity .
  • Selectivity: 3-Cycloalkylalkylamino derivatives show dual activity on ileum and uterine smooth muscle, unlike benzothiadiazines, which are more pancreas-specific .
Antitumor and Antimicrobial Activity
  • Antitumor Activity: Pyridothiadiazine 1,1-dioxides inhibit renal and non-small cell lung cancer cell lines (IC₅₀: 10–50 µM), attributed to carbonic anhydrase IX (CA IX) inhibition .
  • Tuberculostatic Activity : MIC values against M. tuberculosis are moderate (25–100 µg/mL), significantly weaker than isoniazid (0.5–1.0 µg/mL) .

Biological Activity

4H-Pyrido(2,3-e)-1,2,4-thiadiazine, 4-methyl-, 1,1-dioxide (CAS No. 70661-84-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

The molecular formula for this compound is C7H7N3O2SC_7H_7N_3O_2S, with a molecular weight of 197.22 g/mol. Its structural characteristics include a pyridine ring fused with a thiadiazine ring, which contributes to its unique biological properties.

PropertyValue
CAS No. 70661-84-6
Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
IUPAC Name 4-methylpyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

The biological activity of 4H-Pyrido(2,3-e)-1,2,4-thiadiazine is primarily attributed to its interaction with specific molecular targets such as potassium channels and various enzymes. Research indicates that this compound may act as a potassium channel opener, which is significant for its role in regulating insulin secretion from pancreatic beta-cells. This mechanism is critical in the context of diabetes treatment and metabolic regulation.

Antimicrobial Activity

Studies have shown that derivatives of 4H-Pyrido(2,3-e)-1,2,4-thiadiazine possess notable antimicrobial properties. For instance, research evaluating the efficacy of these compounds against various bacterial strains demonstrated significant inhibitory effects.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it could induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic signaling pathways.

Cardiovascular Effects

The antihypertensive potential of related compounds has been documented. For example, certain derivatives have been tested for their ability to lower blood pressure by acting on vascular smooth muscle cells and influencing potassium channel activity.

Case Studies

  • Insulin Secretion Modulation : A study involving the synthesis and evaluation of various substituted derivatives highlighted that certain compounds exhibited enhanced potency in promoting insulin release from pancreatic cells compared to established drugs like diazoxide. This suggests their potential as therapeutic agents for managing diabetes .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of synthesized thiadiazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed comparable or superior activity to traditional antibiotics .

Research Findings

Recent research has focused on structure-activity relationships (SAR) to optimize the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence and position of methyl groups on the pyridine ring significantly affect the compound's interaction with biological targets.
  • Selectivity for Potassium Channels : Certain derivatives demonstrated selective action on pancreatic K(ATP) channels over vascular channels, indicating their potential for targeted therapeutic applications .

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